6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-
CAS No.: 21869-84-1
Cat. No.: VC3232651
Molecular Formula: C8H9N5O
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21869-84-1 |
|---|---|
| Molecular Formula | C8H9N5O |
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | 2-amino-7-prop-2-enyl-1H-purin-6-one |
| Standard InChI | InChI=1S/C8H9N5O/c1-2-3-13-4-10-6-5(13)7(14)12-8(9)11-6/h2,4H,1,3H2,(H3,9,11,12,14) |
| Standard InChI Key | JLXNWMULWUSNNZ-UHFFFAOYSA-N |
| SMILES | C=CCN1C=NC2=C1C(=O)NC(=N2)N |
| Canonical SMILES | C=CCN1C=NC2=C1C(=O)NC(=N2)N |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- consists of a purine scaffold with an oxo group at position 6, an amino group at position 2, and an allyl substituent at the N7 position. The compound belongs to the broader class of purine derivatives, which are nitrogen-containing heterocyclic aromatic compounds found extensively in biological systems. The purine core consists of a pyrimidine ring fused with an imidazole ring, forming a bicyclic structure characteristic of nucleobases like guanine and adenine.
The 2-amino group provides a site for hydrogen bonding, similar to that observed in guanine derivatives, while the allyl group at N7 introduces structural modifications that can affect the compound's pharmacokinetic and pharmacodynamic properties. The presence of the 6-oxo functional group creates a carbonyl moiety that can participate in hydrogen bonding interactions, contributing to the compound's ability to interact with biological macromolecules, including enzymes and nucleic acids.
Physicochemical Properties
Based on analysis of related purine derivatives, the following physicochemical properties can be estimated for 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-:
The compound likely exhibits limited solubility in water due to its heterocyclic nature but may show improved solubility in polar organic solvents such as DMSO, DMF, or alcohols. The N7-alkylation with the allyl group would be expected to increase lipophilicity compared to unsubstituted analogs, potentially affecting its membrane permeability and distribution in biological systems.
Synthesis Methods and Approaches
General Synthetic Strategies
The synthesis of 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- can be approached through several strategies based on established methods for similar purine derivatives. The most common approach would likely involve N-alkylation of a suitable guanine derivative.
A potential synthetic route could involve the following steps:
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Starting with 2-amino-6-chloropurine as a precursor
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Selective alkylation at the N7 position using allyl bromide under basic conditions
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Hydrolysis of the 6-chloro group to yield the 6-oxo functionality
This approach is similar to methods described for the synthesis of other N7-substituted purine derivatives . Alternatively, the compound could be prepared from 2-amino-6-oxopurine (guanine) by direct N7-alkylation, although this approach might require protection/deprotection strategies to ensure selectivity.
Specific Synthetic Procedures
Based on methodologies described for analogous compounds, a potential synthetic procedure could be:
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To a suspension of 2-amino-6-chloropurine (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents)
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Add allyl bromide (1.2 equivalents) dropwise at room temperature
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Stir the reaction mixture at 60-80°C for 8-12 hours
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After cooling, filter the mixture and evaporate the solvent
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Purify the intermediate by column chromatography
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Hydrolyze the 6-chloro group using aqueous sodium hydroxide (1M) at 80°C for 2-3 hours
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Neutralize with acetic acid and collect the precipitate by filtration
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Recrystallize from an appropriate solvent system to obtain the pure product
This procedure is adapted from synthetic methods reported for similar N7-alkylated purine derivatives, particularly those used in preparing antimycobacterial agents .
Purification and Characterization
Purification of 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- would typically involve column chromatography using silica gel with an appropriate solvent system, such as dichloromethane/methanol mixtures or ethyl acetate/hexane gradients. Final purification could be achieved through recrystallization from suitable solvent systems.
Characterization would involve:
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¹H and ¹³C NMR spectroscopy
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High-resolution mass spectrometry
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Elemental analysis
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IR spectroscopy
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UV-visible spectroscopy
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X-ray crystallography (if suitable crystals can be obtained)
Biological Activities and Pharmacological Properties
Antimycobacterial Activity
Purine derivatives have shown promise as antimycobacterial agents, with several analogs demonstrating activity against Mycobacterium tuberculosis. Research on 6-oxo and 6-thio purine analogs has revealed significant inhibitory effects against mycobacterial strains .
The structural features of 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- suggest potential activity against mycobacteria. The presence of the N7-allyl group might confer favorable pharmacokinetic properties, potentially enhancing antimycobacterial efficacy compared to unsubstituted analogs.
Table 3.1: Predicted Antimycobacterial Activity Based on Structural Analysis
| Structural Feature | Potential Contribution to Activity |
|---|---|
| 2-Amino Group | Hydrogen bonding with target proteins/nucleic acids |
| 6-Oxo Group | Interaction with mycobacterial enzymes |
| N7-Allyl Substitution | Enhanced membrane permeability and metabolic stability |
| Purine Scaffold | Base structure known to interact with multiple bacterial targets |
Chemical Reactivity and Stability
Electrophilic and Nucleophilic Sites
The purine scaffold of 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- contains several sites susceptible to chemical reactions:
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The N7-allyl group introduces an alkene functionality that can undergo addition reactions typical of alkenes, including hydration, halogenation, and epoxidation.
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The 2-amino group can act as a nucleophile in various reactions, including acylation and alkylation.
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The 6-oxo group can participate in nucleophilic substitution reactions under appropriate conditions.
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The purine ring system contains several nitrogen atoms that can participate in acid-base reactions and coordinate with metal ions.
Stability Considerations
N7-alkylated purines, including those with allyl substituents, often exhibit unique stability profiles. The N7-alkylation introduces a positive charge at the N7 position, which can influence the stability of the glycosidic bond in nucleoside derivatives and affect the compound's susceptibility to hydrolysis .
The allyl group at N7 might potentially undergo rearrangement under certain conditions, a consideration important for both storage and biological applications. Additionally, the presence of the 6-oxo functionality makes the compound susceptible to nucleophilic attack under strongly basic conditions.
Under physiological conditions, N7-alkylguanine derivatives can undergo depurination reactions, leading to the formation of abasic sites in DNA. This property is particularly relevant when considering the potential genotoxicity and mutagenicity of these compounds .
| Condition | Recommendation |
|---|---|
| Storage Temperature | 2-8°C, protected from light |
| Container Material | Amber glass or opaque containers |
| Humidity Control | Store with desiccant |
| Oxygen Exposure | Minimize exposure to prevent oxidation |
| pH Stability Range | 5-8 (estimated) |
| Solvent for Stock Solutions | DMSO or DMF (10-100 mM) |
Comparison with Related Purine Derivatives
Structural Analogs
6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- shares structural similarities with several other purine derivatives, each with distinct biological properties:
Table 6.1: Comparison with Structural Analogs
Synthetic Accessibility
The synthetic accessibility of various purine derivatives varies based on their substitution patterns:
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N7-alkylation, as would be used for synthesizing 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-, typically requires controlled reaction conditions to achieve regioselectivity.
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C8-substituted derivatives, such as 6H-Purin-6-one, 2-amino-1,7-dihydro-8-phenyl-, often require different synthetic approaches, involving C-C bond formation.
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Derivatives with modifications at multiple positions typically require more complex, multi-step synthetic routes with appropriate protecting group strategies.
The relative synthetic accessibility impacts the availability of these compounds for research and their potential for development as therapeutic agents.
Future Research Directions
Structural Optimization
Future research on 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- could focus on structural optimization to enhance specific biological activities:
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Modification of the allyl group: Introducing substituents on the allyl moiety could fine-tune lipophilicity and metabolic stability.
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Exploration of bioisosteric replacements: Replacing the 2-amino group with other hydrogen bond donors/acceptors could modulate selectivity for specific targets.
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Introduction of additional functional groups: Adding substituents at other positions of the purine scaffold could enhance potency and selectivity.
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Development of prodrug approaches: Creating prodrugs could improve pharmacokinetic properties and targeted delivery.
Mechanism of Action Studies
Understanding the molecular mechanisms underlying the biological activities of 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- would be crucial for its development as a therapeutic agent:
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Target identification: Determining the primary molecular targets responsible for observed biological effects.
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Binding mode analysis: Elucidating how the compound interacts with its targets at the molecular level.
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Cellular pathway investigations: Identifying the signaling pathways affected by the compound.
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Resistance mechanisms: Understanding potential mechanisms of resistance that might limit therapeutic efficacy.
Advanced Applications
Beyond conventional therapeutic applications, 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- could be explored for:
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Development of bioorthogonal chemistry tools: The allyl group provides a handle for bioconjugation reactions.
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Creation of fluorescent or affinity probes: Derivatization to create molecular probes for biological imaging or target fishing experiments.
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Integration into nucleic acid analogs: Incorporation into modified oligonucleotides for applications in nanotechnology or molecular diagnostics.
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Development of combination therapies: Exploration of synergistic effects with established therapeutic agents.
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